5,6-Dimethylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C₇H₁₃NO₃ It is a derivative of morpholine, a heterocyclic amine, and features two methyl groups at the 5 and 6 positions of the morpholine ring, as well as a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The next step is the introduction of methyl groups at the 5 and 6 positions. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3 position. This can be accomplished through carboxylation reactions using carbon dioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylmorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can influence molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine-3-carboxylic acid: Lacks the methyl groups at the 5 and 6 positions.
5-Methylmorpholine-3-carboxylic acid: Has only one methyl group at the 5 position.
6-Methylmorpholine-3-carboxylic acid: Has only one methyl group at the 6 position.
Uniqueness
5,6-Dimethylmorpholine-3-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and specificity in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5,6-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-5(2)11-3-6(8-4)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
IDSPKCDHJDFMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.